molecular formula C21H22N4O2 B2933588 N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954841-63-5

N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2933588
CAS No.: 954841-63-5
M. Wt: 362.433
InChI Key: IDKQOLLTWAATER-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with aryl groups and a carboxamide moiety. Its structure includes:

  • 1-(4-Methylphenyl) group at position 1 of the triazole ring.
  • 5-(Propan-2-yl) substituent at position 3.
  • N-(3-Acetylphenyl) carboxamide at position 2.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-13(2)20-19(23-24-25(20)18-10-8-14(3)9-11-18)21(27)22-17-7-5-6-16(12-17)15(4)26/h5-13H,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKQOLLTWAATER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, antimicrobial, and antiviral activities. The unique structural features of triazoles contribute to their ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds containing the triazole ring can induce apoptosis in cancer cells and inhibit cell proliferation. A specific study demonstrated that certain 1,2,3-triazole derivatives exhibited IC50 values ranging from 0.8 to 27.08 μM against various cancer cell lines, indicating their potent anticancer effects .

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 4aA5492.97Induces apoptosis and cell cycle arrest
Compound 4bA5494.78Induces apoptosis and cell cycle arrest
DoxorubicinA5493.30Topoisomerase inhibition
Compound 17aNCI-H230.65Induces apoptosis and G2/M phase arrest

The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS) production and mitochondrial membrane potential alteration . Such mechanisms highlight the potential for developing novel anticancer agents based on the triazole scaffold.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. A study reported that certain synthesized triazole-tethered compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus . The antimicrobial efficacy is attributed to the structural characteristics of the triazole ring that enhance binding to microbial targets.

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 6E. coli12 μg/mL
Compound 7S. aureus15 μg/mL
Compound 9E. coli10 μg/mL

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example, triazole compounds can inhibit key enzymes involved in cancer progression or microbial growth .

Structure-Activity Relationship (SAR)

The effectiveness of triazole derivatives often depends on their structural modifications. For instance, substituents on the phenyl rings significantly influence their biological activity. Studies have indicated that methyl groups at specific positions can enhance anticancer activity while other substitutions may diminish it .

Case Study: Anticancer Potential Against Lung Cancer

A notable case study explored the efficacy of a series of triazole derivatives against lung cancer cell lines (A549). The study highlighted that compounds with a methyl group at the para position displayed improved activity compared to their unsubstituted counterparts . The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized triazoles against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human cells compared to traditional antibiotics . This suggests a favorable therapeutic index for these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their substituent differences:

Compound Name R₁ (Position 1) R₅ (Position 5) Carboxamide Substituent (Position 4) Molecular Weight Key Properties/Activities Reference
Target Compound 4-Methylphenyl Propan-2-yl 3-Acetylphenyl 378.17 Anticancer (NCI-H522: GP = 70.01%)
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Amino 4-Acetylphenyl 335.4
N-[2-(4-Chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Pyridin-3-yl 2-(4-Chlorophenyl)ethyl 417.9 logP = 3.64; PSA = 59.6 Ų
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Methyl 1-Hydroxy-3-phenylpropan-2-yl Antitumor (c-Met inhibition)
5-Methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-N-(3-acetylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Phenylbenzo[c]isoxazol-5-yl Methyl 3-Acetylphenyl High yield (90%)

Key Differences and Implications

Position 1 Aryl Group :
  • 4-Methylphenyl (target compound) vs. 4-Chlorophenyl (): Chlorine enhances lipophilicity (logP ↑) but may reduce solubility. The methyl group offers moderate hydrophobicity, balancing bioavailability .
  • 3-Phenylbenzo[c]isoxazol-5-yl (): Bulkier substituents improve target binding in kinase inhibition but complicate synthesis .
Position 5 Substituent :
  • Propan-2-yl (target) vs. Pyridinyl groups introduce hydrogen-bonding capacity, improving solubility .
Carboxamide Substituent :
  • 3-Acetylphenyl (target) vs. 4-Acetylphenyl (): The acetyl group at the meta position (vs. para) alters electronic effects and π-π stacking interactions, influencing binding affinity in anticancer assays .

Physicochemical Properties

  • logP/logD : The target compound’s logP (~3.5 estimated) is lower than chlorophenyl derivatives (logP > 4), suggesting better aqueous solubility .
  • Polar Surface Area (PSA) : 59.6 Ų (similar to ’s 59.6 Ų), indicating moderate permeability .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Safety Data Sheets (SDS) : Follow guidelines for handling aromatic amines (e.g., use fume hoods, nitrile gloves).
  • Waste Disposal : Neutralize azide-containing intermediates before disposal to prevent explosive hazards .

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